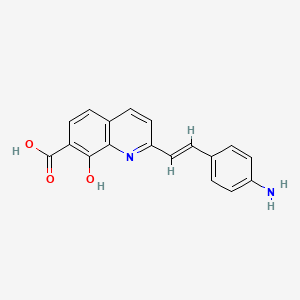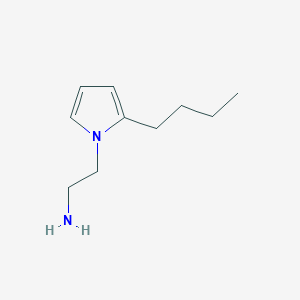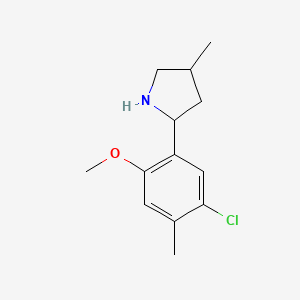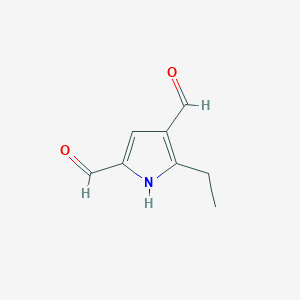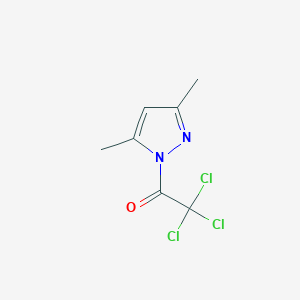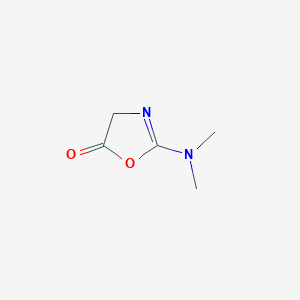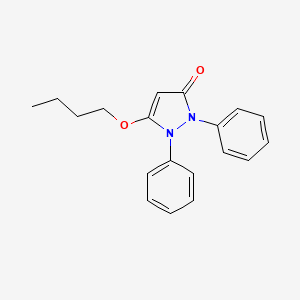
3-Pyrazolin-5-one, 3-butoxy-1,2-diphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Pyrazolin-5-one, 3-butoxy-1,2-diphenyl- is a heterocyclic compound that belongs to the pyrazoline family Pyrazolines are five-membered rings containing two nitrogen atoms at different positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyrazolin-5-one, 3-butoxy-1,2-diphenyl- typically involves the reaction of chalcones with hydrazines under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then cyclizes to form the pyrazoline ring. Common reagents used in this synthesis include ethyl acetoacetate and hydrazine derivatives .
Industrial Production Methods
Industrial production of this compound often employs greener and more economical methods. These methods may involve the use of metal catalysts or alternative starting materials such as Huisgen zwitterions and nitrile imines . The focus is on optimizing reaction conditions to achieve high yields and purity while minimizing environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
3-Pyrazolin-5-one, 3-butoxy-1,2-diphenyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the pyrazoline ring and the functional groups attached to it.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
3-Pyrazolin-5-one, 3-butoxy-1,2-diphenyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the production of dyes, agrochemicals, and other industrial products.
Mecanismo De Acción
The mechanism of action of 3-Pyrazolin-5-one, 3-butoxy-1,2-diphenyl- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit cyclooxygenase enzymes, leading to its anti-inflammatory and analgesic effects . Additionally, it can scavenge reactive oxygen and nitrogen species, contributing to its antioxidant activity .
Comparación Con Compuestos Similares
Similar Compounds
- 1-Phenyl-3-pyrazolin-5-one
- 2,3-Dimethyl-1-phenyl-3-pyrazolin-5-one
- 4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one
Uniqueness
3-Pyrazolin-5-one, 3-butoxy-1,2-diphenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other pyrazoline derivatives, it exhibits enhanced anti-inflammatory and antioxidant activities .
Propiedades
Número CAS |
37585-41-4 |
|---|---|
Fórmula molecular |
C19H20N2O2 |
Peso molecular |
308.4 g/mol |
Nombre IUPAC |
5-butoxy-1,2-diphenylpyrazol-3-one |
InChI |
InChI=1S/C19H20N2O2/c1-2-3-14-23-19-15-18(22)20(16-10-6-4-7-11-16)21(19)17-12-8-5-9-13-17/h4-13,15H,2-3,14H2,1H3 |
Clave InChI |
UJNOIICZZTWLNC-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC1=CC(=O)N(N1C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


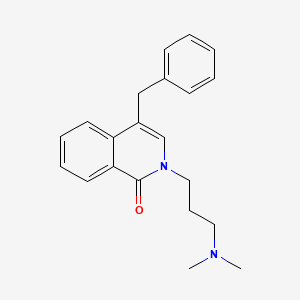
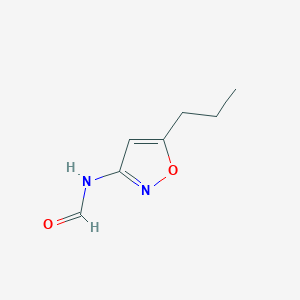

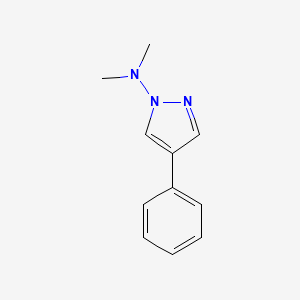
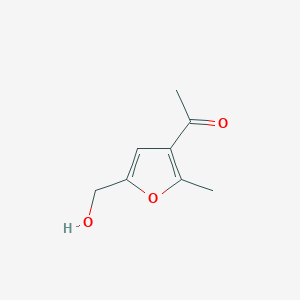
![1H-Pyrrolo[2,3-b]pyridine, 4-bromo-3-[(6-methoxy-2-pyridinyl)methyl]-](/img/structure/B15208527.png)
![5-Bromoisoxazolo[5,4-b]pyridine](/img/structure/B15208536.png)
![(1S,2R,6S,8S,9S)-4,4-dimethyl-3,5-dioxa-11-azatricyclo[6.3.0.02,6]undecan-9-ol](/img/structure/B15208551.png)
